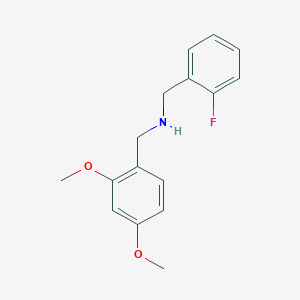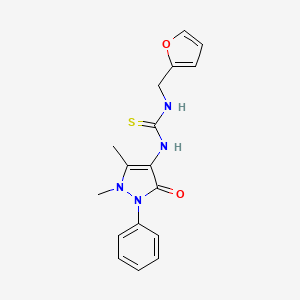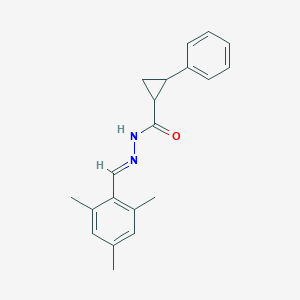![molecular formula C19H21IN2O B5755208 N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells, and its activation has been shown to have beneficial effects in a variety of disease states, including metabolic disorders, cancer, and cardiovascular disease.
Mécanisme D'action
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that results in activation of the kinase domain. This activation leads to phosphorylation of downstream targets that regulate cellular metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Activation of AMPK by N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have a variety of biochemical and physiological effects. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to increase glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its specificity for AMPK activation, its ability to cross the blood-brain barrier, and its stability in vivo. However, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also has limitations, including its complexity of synthesis, its potential for off-target effects, and its lack of clinical data.
Orientations Futures
For research on N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea include further studies on its mechanism of action, identification of new targets of AMPK activation, and development of more potent and selective activators of AMPK. Additionally, clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in humans, and to investigate its potential as a therapeutic agent for metabolic disorders, cancer, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves a multistep process that begins with the reaction of 4-iodoaniline with 1-(3-isopropenylphenyl)ethanone to form an intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied in preclinical models of disease, and its activation of AMPK has been shown to have beneficial effects in a variety of disease states. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOLALADHXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)


![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)

